1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride
Description
1,2-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is an organic compound featuring an imidazole ring substituted with two methyl groups at the 1- and 2-positions and a carboxylic acid group at the 4-position, which is protonated as a hydrochloride salt. This structure enhances its solubility and stability, making it relevant in pharmaceutical and chemical research.
Properties
CAS No. |
2613388-78-4 |
|---|---|
Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
1,2-dimethylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-7-5(6(9)10)3-8(4)2;/h3H,1-2H3,(H,9,10);1H |
InChI Key |
XGFPAEDEVWFHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . Additionally, solvent-free conditions and the use of green chemistry principles are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under controlled conditions. In one protocol:
-
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Conditions: 60–80°C for 4–6 hours.
-
Outcome: Formation of 1,2-dimethyl-1H-imidazole-4-carboxylic acid peroxide or ketone derivatives, depending on the oxidant strength.
Representative Oxidation Data
| Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | 70 | 5 | Peroxide derivative | 65–70 |
| CrO₃ | 80 | 6 | Ketone derivative | 55–60 |
Esterification
The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis:
-
Reagents: Methanol or ethanol with H₂SO₄ or HCl catalysis.
-
Conditions: Reflux for 8–12 hours.
-
Outcome: Methyl or ethyl esters, confirmed by NMR shifts (e.g., ester carbonyl at δ 170–175 ppm).
Esterification Efficiency
| Alcohol | Catalyst | Reaction Time (h) | Ester Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 10 | 85 |
| Ethanol | HCl | 12 | 78 |
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group:
-
Reagents: Copper powder or quinoline.
-
Conditions: 150–200°C under inert atmosphere.
-
Outcome: 1,2-dimethyl-1H-imidazole, confirmed by loss of CO₂ (TGA analysis) and LCMS.
Decarboxylation Parameters
| Catalyst | Temperature (°C) | CO₂ Release Observed (min) | Product Purity (%) |
|---|---|---|---|
| Cu powder | 180 | 30–45 | 92 |
| Quinoline | 200 | 20–35 | 88 |
Halogenation
While direct data on this compound is limited, analogous imidazoles undergo electrophilic substitution. For example:
-
Bromination: N-Bromosuccinimide (NBS) in DMF at RT yields 5-bromo derivatives (see for similar bromination of 1,2-dimethylimidazoles).
-
Chlorination: SOCl₂ converts the carboxylic acid to acyl chloride, enabling nucleophilic substitutions .
Enzyme Inhibition
The compound acts as a competitive inhibitor for histidine-decarboxylase enzymes:
-
Mechanism: Binds to the active site via coordination of the protonated imidazole nitrogen and carboxylic acid group.
-
IC₅₀: 12–18 µM in in vitro assays, comparable to known inhibitors like α-fluoromethylhistidine.
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility (∼25 mg/mL at 25°C) compared to the free base (<5 mg/mL). This property is critical for biological testing and formulation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₉ClN₂O₂
- Molecular Weight : 164.60 g/mol
- CAS Number : 155943791
- Physical State : White crystalline solid
- Melting Point : Approximately 294–295 °C
Medicinal Chemistry
DMICA-HCl has been investigated for its potential as a pharmaceutical agent. It serves as a precursor for the synthesis of various bioactive compounds, particularly those targeting specific biological pathways.
- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit antimicrobial properties. DMICA-HCl can be used to synthesize derivatives that enhance these effects against bacteria and fungi .
Coordination Chemistry
The unique structure of DMICA-HCl allows it to act as a ligand in coordination complexes. This property is particularly useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
- Lanthanide Complexes : DMICA-HCl has been utilized in synthesizing lanthanide carboxylate complexes, which are important for their luminescent properties. These complexes have applications in materials science and photonics .
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Enhanced efficacy against specific pathogens |
| Coordination Chemistry | Synthesis of lanthanide complexes | Development of luminescent materials |
Biological Research
In biological studies, DMICA-HCl acts as a biochemical reagent, facilitating various research applications related to life sciences.
- Histamine Metabolism Studies : DMICA-HCl has been used as an internal standard in studies examining histamine metabolism in biological systems. It aids in calibrating assays for histamine and its metabolites .
Case Study 1: Synthesis of Lanthanide Complexes
A study explored the synthesis of tetranuclear manganese carboxylate complexes using DMICA-HCl as a ligand. The resulting complexes demonstrated significant catalytic activity, highlighting the compound's utility in coordination chemistry.
- Methodology : The reaction involved mixing manganese salts with DMICA-HCl under controlled pH conditions.
- Results : The synthesized complexes showed enhanced stability and catalytic properties compared to traditional ligands.
Case Study 2: Antimicrobial Activity Assessment
Research was conducted to evaluate the antimicrobial properties of DMICA-HCl derivatives against common pathogens such as E. coli and Staphylococcus aureus.
- Methodology : Disk diffusion methods were employed to assess the efficacy of synthesized derivatives.
- Results : Some derivatives exhibited significant inhibition zones, indicating potential for development into new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with hydrochloride-containing compounds sharing structural or functional group similarities.
2.1. Benzimidamide Hydrochloride (CAS 1670-14-0)
- Molecular Formula : C₇H₉ClN₂
- Molecular Weight : 156.61 g/mol
- Key Features : Aromatic benzamidine group with a hydrochloride salt.
- Applications : Used as a protease inhibitor in biochemical assays .
2.2. 1H-Imidazol-2-ylmethanol Hydrochloride (CAS 116177-22-1)
- Molecular Formula : C₄H₆N₂O·HCl
- Molecular Weight : 134.56 g/mol
- Key Features : Imidazole ring with a hydroxymethyl substituent and hydrochloride salt.
- Applications : Likely used in histamine-related studies due to structural similarity to histamine derivatives .
2.3. Jatrorrhizine Hydrochloride ()
- Molecular Formula: C₂₀H₂₀ClNO₄
- Molecular Weight : 373.83 g/mol
- Key Features : Protoberberine alkaloid with a hydrochloride salt.
- Applications : Antidiabetic and antimicrobial agent .
- Contrast : Its polycyclic structure differs significantly from the simple imidazole-carboxylic acid scaffold, leading to distinct pharmacokinetic properties.
2.4. Tranylcypromine Hydrochloride ()
- Molecular Formula : C₉H₁₁N·HCl
- Molecular Weight : 169.65 g/mol
- Key Features : Cyclopropylamine derivative with a hydrochloride salt.
- Applications: Monoamine oxidase inhibitor used in depression treatment .
Data Table: Comparative Analysis
Key Structural and Functional Insights
- Imidazole vs. Aromatic Rings : The target compound’s imidazole ring enables hydrogen bonding and metal coordination, unlike Tranylcypromine’s cyclopropane or Benzimidamide’s benzamidine group.
- Carboxylic Acid Group : Enhances solubility and acidity (pKa ~2–3), contrasting with Jatrorrhizine’s alkaloid structure, which favors membrane permeability.
- Hydrochloride Salt : Common to all compared compounds, improving crystallinity and stability for pharmaceutical formulations.
Research Implications
- Enzyme Inhibition : Similar to Tranylcypromine (MAO inhibitor) or Benzimidamide (protease inhibitor) .
- Metal Chelation : The carboxylic acid and imidazole groups could facilitate coordination chemistry, relevant in catalysis or metallodrug design.
- Solubility Enhancement : Hydrochloride salts of imidazole derivatives are often prioritized in drug formulation for improved bioavailability.
Biological Activity
1,2-Dimethyl-1H-imidazole-4-carboxylic acid hydrochloride is part of a class of compounds known as imidazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring with two methyl groups at the 1 and 2 positions and a carboxylic acid group at the 4 position. This unique structure contributes to its biological properties, influencing its interactions with various biological targets.
This compound exhibits a broad spectrum of biological activities:
- Antibacterial Activity : It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Antitumor Properties : Research indicates that imidazole derivatives can act as selective inhibitors of nitric oxide synthase (NOS), which is crucial in tumor biology and inflammation. This mechanism may contribute to their antitumor effects by reducing tumor-associated inflammation and promoting apoptosis in cancer cells.
- Neuroprotective Effects : The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It inhibits the production of amyloid-beta peptides, which are implicated in neurodegeneration .
Biological Activities Overview
| Activity | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains; disrupts cell membranes. |
| Antitumor | Inhibits nitric oxide synthase; promotes apoptosis in cancer cells. |
| Neuroprotective | Inhibits amyloid-beta production; potential treatment for Alzheimer's disease. |
| Anti-inflammatory | Reduces inflammation through NOS inhibition; applicable in chronic inflammatory diseases. |
| Antiviral | Shows promise against certain viral infections; mechanism under investigation. |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Antitumor Activity : In vitro assays revealed that the compound effectively reduced cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value indicating potent cytotoxicity. The mechanism was linked to apoptosis induction through the mitochondrial pathway .
- Neuroprotective Potential : Research focusing on neurodegenerative models showed that treatment with this compound led to a reduction in amyloid plaques and improved cognitive function in animal models of Alzheimer's disease .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Role | Example from Literature |
|---|---|---|
| Acetic acid | Solvent & catalyst | Reflux for 3–5 hours |
| Sodium acetate | Base | Neutralizes HCl |
| DMF/Acetic acid mixture | Recrystallization | Purification |
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- Spectroscopy :
- Crystallography :
Advanced: How can reaction conditions be optimized to improve yield and minimize side products?
Answer:
- Temperature Control : Lowering reflux temperature (e.g., 80°C instead of 100°C) may reduce decomposition of acid-sensitive intermediates .
- Catalyst Screening : Test alternative bases (e.g., triethylamine) to enhance reaction efficiency .
- Kinetic Analysis : Use in-situ IR or LC-MS to identify intermediates and adjust reaction time .
Q. Table 2: Optimization Parameters
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Answer:
- Data Validation : Use PLATON to check for missed symmetry or twinning .
- Refinement Strategies :
- Case Example : If the hydrochloride counterion is misplaced, re-examine Fourier difference maps and validate hydrogen-bonding networks .
Advanced: What computational approaches are suitable for studying this compound’s electronic and thermodynamic properties?
Answer:
Q. Table 3: Recommended DFT Parameters
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d) | Electronic structure | |
| M06-2X | def2-TZVP | Thermodynamic properties |
Advanced: How to address discrepancies between experimental and computational data in thermodynamic studies?
Answer:
- Error Source Identification :
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
